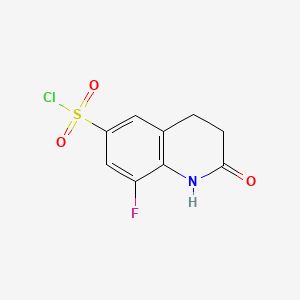
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 8th position, a ketone group at the 2nd position, and a sulfonyl chloride group at the 6th position of the tetrahydroquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst . The resulting product is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The ketone group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Sulfonate Ester Derivatives: Formed by the substitution of the sulfonyl chloride group with alcohols.
Sulfonothioate Derivatives: Formed by the substitution of the sulfonyl chloride group with thiols.
Hydroxyl Derivatives: Formed by the reduction of the ketone group.
Sulfonic Acid Derivatives: Formed by the oxidation of the sulfonyl chloride group.
科学研究应用
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. One of the primary targets is pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer cell metabolism . The compound binds to the active site of PKM2, inhibiting its activity and thereby disrupting the metabolic pathways essential for tumor growth . Additionally, the sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts and further inhibition of enzyme activity .
相似化合物的比较
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other quinoline derivatives such as:
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4th position instead of a sulfonyl chloride group at the 6th position.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: This compound has a fluorine atom at the 7th position instead of the 8th position.
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds have an aryl group attached to the nitrogen atom and a sulfonamide group at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
属性
分子式 |
C9H7ClFNO3S |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(14,15)6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) |
InChI 键 |
KVILFPVUJQSCLW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


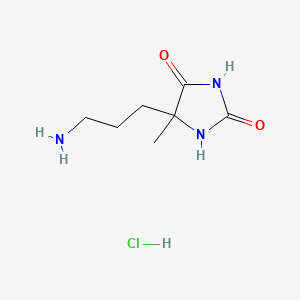
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
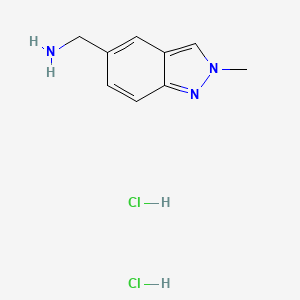
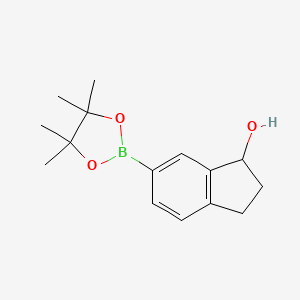
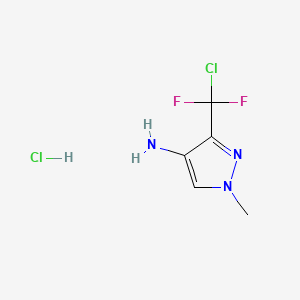
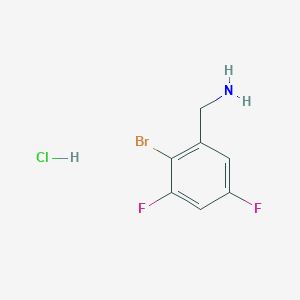
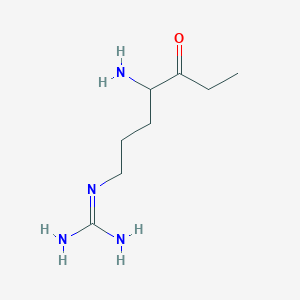
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
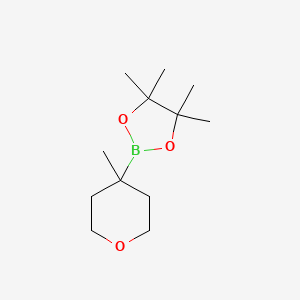

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)

